molecular formula C16H14ClN5O2 B11499936 5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide

5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide

Cat. No.: B11499936
M. Wt: 343.77 g/mol
InChI Key: CMTZPFBDGPDCFZ-UHFFFAOYSA-N
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Description

5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide is a heterocyclic compound that contains both oxadiazole and pyridine rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, potassium permanganate, and ferric chloride .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free conditions and the use of microwave-accelerated synthesis to enhance reaction rates and yields. The use of melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave conditions has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, lead tetraacetate.

    Reducing Agents: Sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents at the chlorophenyl group.

Scientific Research Applications

5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide is unique due to its combination of oxadiazole and pyridine rings, which confer a broad spectrum of biological activities and potential applications in various fields. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for drug development and other scientific research.

Properties

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

5-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide

InChI

InChI=1S/C16H14ClN5O2/c1-8-12(14(23)20-18)7-13(9(2)19-8)16-22-21-15(24-16)10-4-3-5-11(17)6-10/h3-7H,18H2,1-2H3,(H,20,23)

InChI Key

CMTZPFBDGPDCFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)C)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)NN

Origin of Product

United States

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